Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(4-acetylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-3-25-18(24)14-8-9-15-16(10-14)26-19(20-15)21-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQTIHTEATHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The acetylbenzamido group is then introduced via an acylation reaction, and the ethyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction times and yields. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with biomolecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 4. Below is a comparative analysis of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate with structurally related analogs:
Structural Analogues and Their Key Features
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., target compound) exhibit higher logP values (~3.5) compared to methyl esters (~2.8), influencing bioavailability .
- Solubility : Hydrolysis of the ethyl ester to the carboxylic acid (e.g., 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid) increases aqueous solubility but reduces cell permeability .
- Stability : Boc-protected piperazine derivatives show enhanced stability under acidic conditions compared to free amines .
Structure-Activity Relationships (SAR)
- Position 2 : Bulky substituents (e.g., 4-acetylbenzamido, piperazine) enhance target binding via hydrophobic interactions. Aromatic amides (e.g., benzamido) improve π-π stacking in enzyme active sites .
- Position 6 : Ethyl esters balance lipophilicity and metabolic stability. Methyl esters are more prone to hydrolysis but offer faster cellular uptake .
- Hybrid Derivatives: Combining substituents (e.g., pyridinylmethoxy + amino) synergistically enhances antimicrobial potency .
Biological Activity
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 344.39 g/mol
- Chemical Structure : The compound features a benzothiazole core, an acetyl group, and an ethoxy carbonyl moiety which are critical for its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In vitro studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It modulates key signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with Cellular Targets : The benzothiazole moiety interacts with various cellular targets, leading to altered cellular responses.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a promising antibacterial profile against resistant strains, highlighting its potential for further development as an antibiotic agent .
Research on Antioxidant Properties
In a separate investigation focused on antioxidant activities, the compound was tested in vitro using DPPH and ABTS assays. Results showed a significant reduction in free radical formation, supporting its use as a potential therapeutic agent for oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
